molecular formula C4H9Si B099674 Dimethylvinylsilane CAS No. 18243-27-1

Dimethylvinylsilane

Cat. No. B099674
CAS RN: 18243-27-1
M. Wt: 85.2 g/mol
InChI Key: XVSBWQYHSLNOCU-UHFFFAOYSA-N
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Description

Dimethylvinylsilane is a silicon-based organic compound that is used in various chemical reactions and polymer synthesis. It is characterized by the presence of a vinyl group attached to a silicon atom, which is also bonded to two methyl groups. This structure allows it to participate in a variety of chemical processes, including anionic polymerization and cross-coupling reactions, making it a valuable reagent in the synthesis of polymers and organosilicon compounds .

Synthesis Analysis

The synthesis of polymers containing dimethylvinylsilane units can be achieved through anionic living polymerization. For instance, (4-Vinylphenyl)dimethylvinylsilane (VS) can be polymerized to yield poly[(4-vinylphenyl)dimethylvinylsilane] (PVS). The process involves the polymerization of the styryl group while the silylvinyl group remains mostly unreacted. The choice of initiators and solvents, as well as the control of polymerization time, are critical factors that influence the outcome of the polymerization, affecting the conversion rate and the molecular weight distribution of the resulting polymer .

Molecular Structure Analysis

The molecular structure of dimethylvinylsilane-based compounds is crucial for their reactivity and the properties of the resulting materials. For example, the presence of the vinyl group allows for subsequent reactions such as hydroboration, which can lead to the formation of silicon boron carbide ceramics upon pyrolysis. The molecular structure, characterized by spectroscopic methods such as NMR and IR, provides insights into the reactivity and potential applications of these materials .

Chemical Reactions Analysis

Dimethylvinylsilane participates in various chemical reactions, including cross-coupling reactions that are facilitated by palladium catalysts. These reactions are significant for the formation of tetraorganosilicon reagents, which can be used for further synthetic applications. The mild conditions and functional group tolerance of these reactions highlight the versatility of dimethylvinylsilane derivatives in organic synthesis . Additionally, the reactivity of dimethylvinylsilane can lead to the formation of cyclic organosilicon compounds, such as 1,3-disilacyclobutanes, which are of interest due to their unique structural properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylvinylsilane-based materials are influenced by their molecular structure. For instance, the polymerization of dimethylvinylsilane can result in materials with varying molecular weights and distributions, which can be tailored by adjusting the polymerization conditions. These properties are essential for the application of these materials in areas such as ceramics, where the pyrolysis of hydroborated polymethylvinylsilane leads to the formation of silicon boron carbide with specific microstructures and crystallization behaviors .

Scientific Research Applications

  • Polymer Synthesis and Characterization

    • Dimethylvinylsilane (VS) has been used in the anionic polymerization process to yield poly[(4-vinylphenyl)dimethylvinylsilane] (PVS). This process involves detailed studies on the influence of initiators, solvents, and polymerization time. It's significant that the styryl group of VS polymerizes while the silylvinyl group remains largely unreacted (Se, Matsumura, Kazama, & Fujimoto, 1997).
  • Molecular Structure Studies

    • Research on dimethylvinylsilane includes studies of its conformational equilibrium using infrared and Raman spectroscopy, along with ab initio calculations. These studies provide insights into the molecular structure and behavior of dimethylvinylsilane in various states, such as vapor, liquid, amorphous, and crystalline solids (Klaeboe et al., 2003).
  • Silicon-Containing Macrocycles Synthesis

    • Dimethylvinylsilane derivatives are used in synthesizing silicon-containing macrocycles and linear oligo-oxathioethers via thiol–ene chemistry. These compounds are noted for their redox-active properties, which are significant in various chemical applications (Bruña et al., 2015).
  • Material Science and Engineering

    • In the field of material science, dimethylvinylsilane is studied for its role in the development of polysiloxanes, which exhibit unique physical properties like high gas permeability. These studies include simulations and experiments aimed at understanding the peculiar characteristics of these materials (Mark, 2004).
  • Biomedical Applications

    • Research includes the utilization of dimethylvinylsilane in biomedical applications, such as guiding bone cell organization and mineralization on materials with patterned surface chemistry. These applications are essential in the field of tissue engineering and regenerative medicine (Healy et al., 1996).
  • Chemical Reactions and Organic Synthesis

    • The compound's role in various chemical reactions, such as the addition of dimethylamine and dimethylphosphine to vinylsilanes, has been explored. These studies are crucial for understanding and developing new methods in organic synthesis (Grobe & Möller, 1969).
  • Environmental Studies

    • Dimethylvinylsilane derivatives like octamethylcyclotetrasiloxane have been the subject of environmental studies, particularly in microbial degradation research. These studies are important for understanding the environmental impact and degradation pathways of these compounds (Grümping et al., 1999).
  • Advanced Polymerization Techniques

    • The anionic polymerization of dimethylphenylvinylsilane has been explored, demonstrating the compound's utility in creating polymers with isomerized-structure units. These studies contribute to the development of new polymerization techniques (Oku et al., 1992).
  • Surface Chemistry and Modifications

    • Research includes studying the effects of plasma processing and organosilane modifications of polyethylene, involving compounds like dimethoxydimethylsilane, on bacterial cell attachment and biofilm formation. This research has implications in medical and water industry applications (Kręgiel & Niedzielska, 2014).

Safety And Hazards

Dimethylvinylsilane should be handled with care due to its reactivity and potential hazards . It’s highly flammable and harmful if swallowed . In case of contact with skin or eyes, it’s recommended to rinse with water and seek medical advice .

properties

InChI

InChI=1S/C4H9Si/c1-4-5(2)3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSBWQYHSLNOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylvinylsilane

Citations

For This Compound
219
Citations
K Se, K Matsumura, T Kazama, T Fujimoto - Polymer journal, 1997 - nature.com
(4-Vinylphenyl) dimethylvinylsilane (VS) was anionically polymerized to yield poly [(4-vinylphenyl) dimethylvinylsilane](PVS). The styryl group of VS was polymerized and silylvinyl …
Number of citations: 16 www.nature.com
K Se, H Yamazaki, T Shibamoto, A Takano… - …, 1997 - ACS Publications
A model graft copolymer that has well-defined length, number, and position of grafts was prepared via anionic living polymerization. (4-Vinylphenyl)dimethylvinylsilane (VS) was …
Number of citations: 61 pubs.acs.org
P Klaeboe, CJ Richard, V Aleksa, CJ Nielsen… - Journal of molecular …, 2003 - Elsevier
The infrared spectra of dimethylvinylsilane and dimethylvinylsilane-d 1 (CH 2 CH(CH 3 ) 2 SiH(D)) were recorded in the vapour phase and as amorphous and crystalline solids in the …
Number of citations: 2 www.sciencedirect.com
T Takao, M Amako, H Suzuki - Organometallics, 2001 - ACS Publications
… the reaction of Cp*Ru(μ-H) 4 RuCp* (1) with dimethylvinylsilane. The μ-η 2 :η 2 -coordination mode of dimethylvinylsilane was confirmed by means of 1 H, 13 C, and 29 Si NMR and IR …
Number of citations: 31 pubs.acs.org
GA Guirgis, C Zheng, TK Gounev, JR Durig - Journal of molecular structure, 2003 - Elsevier
… To aid in making the vibrational assignments to the individual conformers of dimethylvinylsilane we calculated the theoretical infrared spectra. The infrared intensities were calculated …
Number of citations: 3 www.sciencedirect.com
Y Nagasaki, S Morishita, M Kato, Y Kihara… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… 9 We also confirmed the formation of both addition and substitution products in the reaction between lithium diethylamide and ethoxydimethylvinylsilane (1c). Although 1, 1,3,3-tetrameth…
Number of citations: 9 www.journal.csj.jp
JW Curry - Journal of the American Chemical Society, 1956 - ACS Publications
Certain organosilanes containing vinyl and hydrogen joined to the same silicon atom were prepared and then polymerized to polysilethylenes at atmospheric pressure, using platinum, …
Number of citations: 128 pubs.acs.org
EA Sans, H Shechter - Tetrahedron letters, 1985 - Elsevier
Sodium methoxide in tetrahydrofuran attacks silicon in allyl(chloromethyl)dimethylsilane and in (chloromethyl)dimethylvinylsilane with displacement of chloride and 1,2-migration of the …
Number of citations: 33 www.sciencedirect.com
J Curry - The Journal of Organic Chemistry, 1961 - ACS Publications
… For the dimethylvinylsilane cyclic dimer, the results indicated the presence of both structure Ilia and the five-membered ring compound, 1, 1, 2, 3, 3-pentamethyl-l, 3-disilacyclopentane (…
Number of citations: 34 pubs.acs.org
RT Conlin, MP Bessellieu, PR Jones… - Organometallics, 1982 - ACS Publications
… concentration, the ratioof disilacyclobutanes to dimethylvinylsilane increases 20-fold. At low … Thus, dimethylvinylsilane production is clearly of lower kinetic order than the case for silene …
Number of citations: 20 pubs.acs.org

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